molecular formula C21H24N2O5 B2894666 Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 301355-37-3

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Katalognummer B2894666
CAS-Nummer: 301355-37-3
Molekulargewicht: 384.432
InChI-Schlüssel: WVIDZHCBPBZVDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound . It is similar to 2-Propoxyethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For instance, 2,7,7-Trimethyl-4-(4-nitrophenyl)-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been synthesized and its IR spectrum has been analyzed .


Chemical Reactions Analysis

The compound belongs to the class of ketones, specifically aromatic ketones . Aromatic ketones are a type of ketone in which the carbonyl group is attached to an aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 2,7,7-Trimethyl-4-(4-nitrophenyl)-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a melting point of 245-247°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound studied for its synthesis and crystal structure. It is often synthesized alongside other hexahydroquinoline derivatives, and the focus is on understanding their structural properties. For example, Steiger et al. (2020) reported the syntheses and crystal structures of related compounds, demonstrating the potential for diverse structural applications in scientific research (Steiger, Li, Gates, & Natale, 2020).

Calcium Channel Antagonistic Activity

Several studies have explored the calcium channel antagonistic activities of derivatives of this compound. For instance, Şimşek et al. (2006) synthesized new hexahydroquinoline derivatives and screened them for their calcium channel antagonistic activity, finding that they show promise in this area. These studies indicate the potential for such compounds in the development of new pharmacological agents (Şimşek, Gündüz, Sirmagül, Safak, Erol, & Linden, 2006).

In-silico Evaluation Against Malaria

The compound has also been evaluated in-silico for its potential against malaria. Rajesh et al. (2015) conducted a study where they synthesized derivatives of ethyl 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and assessed them against P. falciparum lactate dehydrogenase. This study highlights the compound's potential application in the treatment of malaria (Rajesh, Lavanya, Iniyavan, Sarveswari, Ramaiah, Anbarasu, & Vijayakumar, 2015).

Potential in Cardiovascular Activity

Research has also delved into the cardiovascular activities of related hexahydroquinoline derivatives. Gupta and Misra (2008) synthesized various derivatives and observed their activity on calcium channel antagonists, indicating potential applications in cardiovascular research (Gupta & Misra, 2008).

Antimycobacterial Activities

Another application area is in the study of antimycobacterial activities. Baydar et al. (2017) synthesized alkyl derivatives of this compound and evaluated their in vitro anti-tubercular activity. Their findings suggest potential uses in treating tuberculosis (Baydar, Gündüz, Krishna, Şimşek, Sriram, Yıldırım, Butcher, & Şafak, 2017).

Eigenschaften

IUPAC Name

ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-28-20(25)17-12(2)22-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(9-7-13)23(26)27/h6-9,18,22H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIDZHCBPBZVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.